2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the cyclization of 3-amino-1H-pyrazole with 2,4-pentanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Imidazo[1,5-a]pyrimidine derivatives
Uniqueness
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and isopropyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in proteins, enhancing its potential as a drug candidate .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-ethyl-7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-4-9-7-11-12-6-5-10(8(2)3)14(11)13-9/h7-8,10,12H,4-6H2,1-3H3 |
InChI Key |
LIZKZWQIMAXIKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=C1)C(C)C |
Origin of Product |
United States |
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